
N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by the presence of chloro, difluoro, and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-chloro-2,4-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Chloro-2,4-difluoroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature and pressure to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry: N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules and materials.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biological pathways or chemical processes. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
- N-(5-Chloro-2,4-difluorophenyl)cyclopropanecarboxamide
- (5-Chloro-2,4-difluorophenyl)methanamine
- N-(5-chloro-2,4-difluorophenyl)-2-fluoro-2-methylpropanamide
Comparison: N-(5-Chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H3ClF5NO |
|---|---|
Molecular Weight |
259.56 g/mol |
IUPAC Name |
N-(5-chloro-2,4-difluorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3ClF5NO/c9-3-1-6(5(11)2-4(3)10)15-7(16)8(12,13)14/h1-2H,(H,15,16) |
InChI Key |
YXALJSZWIXVFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


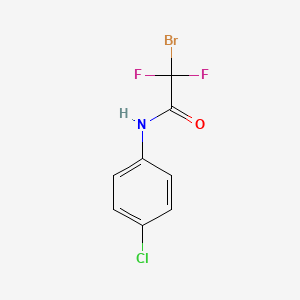
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
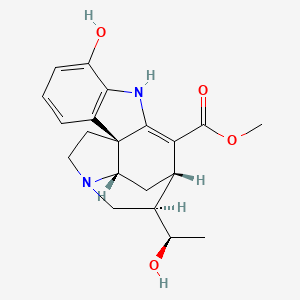
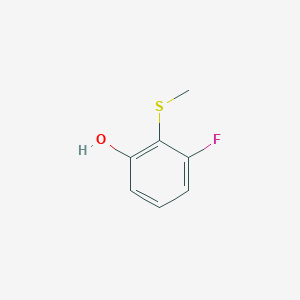
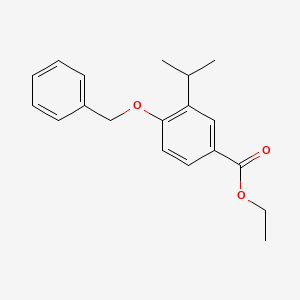
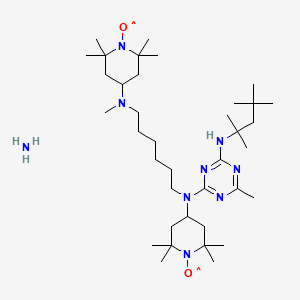


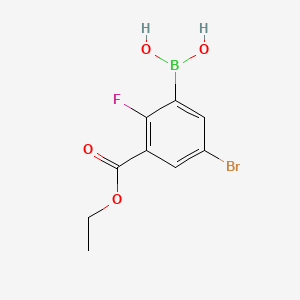

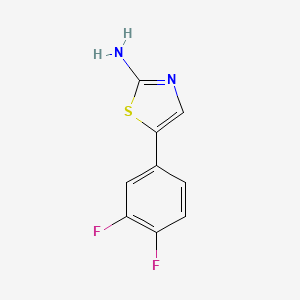
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)

